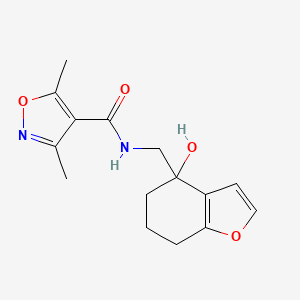
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several significant structural elements:
- Tetrahydrobenzofuran moiety : Known for its diverse biological activities including anti-inflammatory and neuroprotective effects.
- Isosazole ring : Imparts unique chemical properties that may enhance biological interactions.
- Carboxamide and hydroxyl groups : These functional groups facilitate hydrogen bonding and potentially increase binding affinity to biological targets.
The biological activity of this compound is likely mediated through interactions with various biological targets such as enzymes and receptors. The presence of the hydroxyl and carboxamide groups enhances these interactions, which may lead to:
- Inhibition of inflammatory pathways : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines.
- Neuroprotective effects : Potentially through modulation of neurotransmitter systems or protection against oxidative stress.
Biological Activity Data
Research has indicated a range of biological activities associated with this compound:
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Exhibits potential to reduce inflammation markers in vitro. |
| Neuroprotective | May protect neuronal cells from apoptosis under stress conditions. |
| Antitumor | Preliminary studies suggest inhibitory effects on certain cancer cell lines. |
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
- Neuroprotection : A study involving neuronal cell cultures showed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .
- Antitumor Activity : In a preliminary screening against various cancer cell lines, this compound exhibited selective cytotoxicity towards melanoma and leukemia cells .
Synthetic Pathways
The synthesis of this compound typically involves:
- Formation of the tetrahydrobenzofuran core through cyclization reactions.
- Introduction of the isoxazole ring via condensation reactions.
- Functionalization with carboxamide groups through amide coupling techniques.
These synthetic routes are crucial for optimizing yield and purity for subsequent biological evaluations.
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-13(10(2)21-17-9)14(18)16-8-15(19)6-3-4-12-11(15)5-7-20-12/h5,7,19H,3-4,6,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXHAJCPPUNIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














